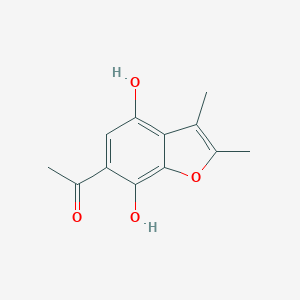

Pinusolide

Overview

Description

AZD3839 is a brain-permeable inhibitor of human beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1). It has been shown to reduce levels of amyloid-beta 1-40 and amyloid-beta 1-42 in in vitro models. This compound was developed as a potential treatment for Alzheimer’s disease due to its ability to inhibit BACE1, which is involved in the formation of amyloid-beta peptides, a hallmark of Alzheimer’s disease .

Mechanism of Action

Target of Action

Pinusolide, a diterpenoid compound isolated from Biota orientalis, has been found to interact with several targets. It acts as an antagonist of the Platelet Activating Factor (PAF) receptor , inhibiting PAF-induced aggregation of rabbit platelets . Additionally, it suppresses inducible nitric oxide synthase (iNOS) , thereby reducing nitric oxide generation . In the context of adipocyte differentiation, it inhibits the transcriptional activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) .

Mode of Action

This compound interacts with its targets to exert various effects. By antagonizing the PAF receptor, it inhibits PAF-induced aggregation of rabbit platelets . Its suppression of iNOS leads to a reduction in nitric oxide generation, contributing to its anti-inflammatory functions .

Biochemical Pathways

This compound’s interaction with its targets affects several biochemical pathways. Its inhibition of PAF receptor and iNOS can impact the inflammatory response . In the context of adipocyte differentiation, its inhibition of PPARγ’s transcriptional activity suppresses the expression of adipogenic genes such as adiponectin and aP2 .

Pharmacokinetics

and 69 mg/kg, p.o . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

This compound’s action results in several molecular and cellular effects. It reduces the aggregation of rabbit platelets induced by PAF , suppresses nitric oxide generation , and exerts anti-inflammatory functions . In adipocyte differentiation, it suppresses the formation of lipid droplets and the expression of adipogenic genes .

Biochemical Analysis

Biochemical Properties

Pinusolide interacts with the PAF receptor, inhibiting PAF-induced aggregation of rabbit platelets . This interaction is specific to PAF, as this compound does not inhibit aggregation induced by other molecules such as ADP, thrombin, and collagen .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to suppress adipocyte differentiation in a dose-dependent manner . It does this by inhibiting the transcriptional activity of PPARγ, a key adipogenic transcription factor . This compound also protects cells from apoptosis, likely by preventing the increase in intracellular calcium and cellular oxidation caused by stressors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For example, it binds to the PAF receptor, inhibiting PAF-induced aggregation of rabbit platelets . It also inhibits the transcriptional activity of PPARγ, thereby suppressing adipocyte differentiation .

Dosage Effects in Animal Models

In animal models, this compound has been shown to protect mice from PAF-induced lethality . The effective dose (ED50) values were found to be 1.1 mg/kg intravenously and 69 mg/kg orally

Preparation Methods

AZD3839 was identified using fragment-based screening and structure-based design. The synthetic route involves multiple steps, including the formation of a phenylpyrimidine core. Specific reaction conditions and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

AZD3839 undergoes various chemical reactions, including:

Scientific Research Applications

AZD3839 has been extensively studied for its potential in treating Alzheimer’s disease. It effectively reduces brain and cerebrospinal fluid amyloid-beta levels in several preclinical species, including mice, guinea pigs, and non-human primates. The compound has shown dose- and time-dependent lowering of amyloid-beta levels, making it a promising candidate for disease-modifying treatments in Alzheimer’s disease .

Comparison with Similar Compounds

AZD3839 is compared with other BACE1 inhibitors, such as LY2886721 and MK-8931. While all these compounds target BACE1, AZD3839 is unique in its brain permeability and selectivity profile. It has shown effective reduction of amyloid-beta levels in preclinical models, making it a promising candidate for further development .

Properties

IUPAC Name |

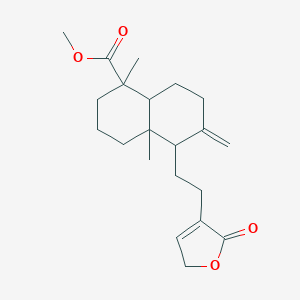

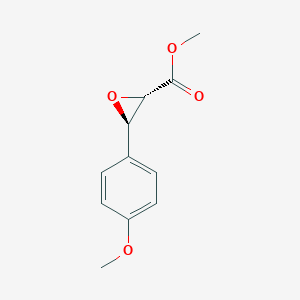

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3/t16-,17+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKBZJAWPZXKJU-NLEAXPPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953637 | |

| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31685-80-0 | |

| Record name | Methyl (1S,4aR,5S,8aR)-5-[2-(2,5-dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31685-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinusolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031685800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pinusolide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV7MVZ4Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 84 °C | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)

![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)